molecular formula C15H18N2O B3345861 3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 111831-64-2

3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B3345861
CAS No.: 111831-64-2
M. Wt: 242.32 g/mol
InChI Key: IUHOTRLEWGNLKG-UHFFFAOYSA-N
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Description

3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxaline core with a cyclohexene and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexene derivative with a quinoxaline precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce 3,4-dihydroquinoxaline derivatives. Substitution reactions can result in a wide range of functionalized quinoxaline compounds .

Scientific Research Applications

3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the cyclohexene and methyl groups in 3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one imparts unique structural and electronic properties, making it distinct from its analogs.

Properties

IUPAC Name

3-(cyclohexen-1-yl)-3-methyl-1,4-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-15(11-7-3-2-4-8-11)14(18)16-12-9-5-6-10-13(12)17-15/h5-7,9-10,17H,2-4,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHOTRLEWGNLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=CC=CC=C2N1)C3=CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30547953
Record name 3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111831-64-2
Record name 3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 2
3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 3
3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 5
3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 6
3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

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